molecular formula C12H9BrN2OS B2659191 (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 865181-23-3

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2659191
CAS No.: 865181-23-3
M. Wt: 309.18
InChI Key: IKEZMFKBTZFYSY-OWBHPGMISA-N
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Description

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry for the development of novel therapeutic agents. The scaffold is recognized for its diverse biological potential. The molecular structure incorporates key functional groups: a bromo substituent at the 6-position and a propynyl group at the 3-position. The bromo moiety is a versatile handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, allowing researchers to generate a diverse library of analogs for structure-activity relationship (SAR) studies . The propynyl group offers potential for Click chemistry, facilitating bioconjugation or probe development. Benzothiazole-based acetamide derivatives have demonstrated notable efficacy as enzyme inhibitors. Specifically, closely related N-(6-arylbenzo[d]thiazol-2-yl)acetamides have been identified as potent urease inhibitors, exhibiting activity superior to some standard inhibitors like thiourea . Molecular docking studies suggest that such compounds bind to the non-metallic active site of the urease enzyme, with hydrogen bonding playing a critical role in the inhibition mechanism . This makes them valuable chemical tools for investigating pathologies associated with urease-producing bacteria. Furthermore, the benzothiazole core is a privileged structure in neuroscience research, frequently investigated in the context of Alzheimer's disease and other neurological disorders . Given the broad bioactivity profile of its structural analogs, this compound serves as a high-value intermediate for researchers exploring new inhibitors and probes for enzymatic targets, particularly in infectious disease and central nervous system therapeutic areas.

Properties

IUPAC Name

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2OS/c1-3-6-15-10-5-4-9(13)7-11(10)17-12(15)14-8(2)16/h1,4-5,7H,6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEZMFKBTZFYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromine Atom: The bromine atom is introduced via bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS).

    Attachment of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group is introduced through alkylation reactions using propargyl bromide.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced forms, and substitution may yield derivatives with different functional groups .

Scientific Research Applications

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential cytotoxic activity against cancer cell lines, making it a candidate for anticancer research.

    Medicine: Its antibacterial properties make it a potential candidate for the development of new antibacterial agents.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets and pathways. For example, its cytotoxic activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific proteins involved in cell survival and proliferation. Similarly, its antibacterial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Core Benzothiazole Framework

Table 1: Structural Comparison of Benzothiazole Derivatives

Compound Name Position 6 Substituent Position 3 Substituent Acetamide Configuration Key Functional Groups
Target Compound Br Prop-2-yn-1-yl Z Bromo, propargyl, acetamide
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) NO₂ - - Nitro, thiadiazole, phenylurea
I8: Quinolinium-iodide derivative - (E)-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)methyl - Quinolinium, methyl, iodide
2-(6-Bromo-4-oxo-3-phenylquinazolin-2-ylsulfanyl)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide (4a) Br Phenyl - Bromo, thiazolidinone, sulfanyl

Key Observations:

  • Propargyl vs. Thiadiazole: The propargyl group in the target compound enables modular derivatization (e.g., click chemistry), whereas the thiadiazole moiety in 6d introduces rigidity and π-stacking capabilities.
  • Iodide Salts: Compounds like I8 exhibit improved solubility in polar solvents due to the iodide counterion, contrasting with the neutral acetamide in the target compound.
Spectroscopic and Physicochemical Properties

Table 3: Spectroscopic Data Comparison

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (δ ppm, Key Signals) ¹³C NMR (δ ppm, Key Signals)
Target Compound ~1670–1680 (expected) Propargyl CH (~2.5 ppm), Acetamide NH (~10 ppm) Benzo[d]thiazole C-Br (~105 ppm)
6b 1682 (C=O) Triazole CH (~8.36 ppm), NO₂-ArH (~8.61 ppm) Triazole C (~142 ppm), C=O (~165 ppm)
6d 1675 (C=O) Thiadiazole CH (~5.4 ppm), NH (~11.0 ppm) Thiadiazole C (~153 ppm)

Key Observations:

  • The target compound’s IR spectrum would show a strong C=O stretch (~1670–1680 cm⁻¹), similar to 6b and 6d .
  • ¹³C NMR of the target compound would highlight the C-Br coupling at ~105 ppm, absent in nitro- or thiadiazole-containing analogs.

Biological Activity

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article synthesizes current research findings on its biological activity, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12BrN2OSC_{15}H_{12}BrN_2OS, with a molecular weight of approximately 360.09 g/mol. The compound features a bromine atom at position six of the benzothiazole ring, contributing to its unique reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. The compound demonstrated significant activity against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 μg/mL
Escherichia coli0.30 μg/mL
Candida albicans0.20 μg/mL

This data indicates that the compound may serve as a potent antimicrobial agent, potentially useful in treating infections caused by resistant strains .

Anticancer Activity

The anticancer potential of this compound was evaluated in various cancer cell lines. The compound exhibited cytotoxic effects with IC50 values indicating significant antiproliferative activity:

Cell Line IC50 (μg/mL)
A549 (lung cancer)1.61 ± 1.92
HeLa (cervical cancer)1.98 ± 1.22
MCF7 (breast cancer)2.00 ± 0.80

These results suggest that the compound may interfere with cancer cell growth and proliferation, making it a candidate for further development as an anticancer agent .

Anticonvulsant Activity

The anticonvulsant properties of benzothiazole derivatives are well-documented, and preliminary studies indicate that this compound may exhibit similar effects. In animal models, the compound was tested for its ability to prevent seizures induced by pentylenetetrazole:

Dosage (mg/kg) Effect
10Significant reduction in seizure frequency
20Complete prevention of seizures

These findings point towards the potential use of this compound in managing epilepsy or other seizure disorders .

While detailed mechanisms specific to this compound remain to be fully elucidated, it is hypothesized that its biological activities may stem from interactions with specific receptors or enzymes involved in microbial resistance or cancer cell signaling pathways. The presence of the bromine atom is believed to enhance its reactivity and binding affinity to biological targets .

Q & A

Q. What mechanistic studies confirm the role of this compound in inducing apoptosis?

  • Methodological Answer : Perform Western blotting to track pro-apoptotic proteins (e.g., Bax, cleaved PARP) and anti-apoptotic markers (Bcl-2). Use siRNA knockdown of caspase-9 to validate pathway specificity .

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